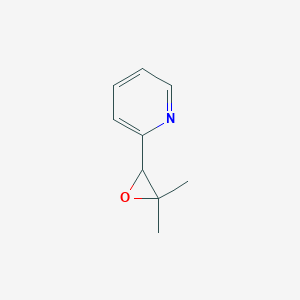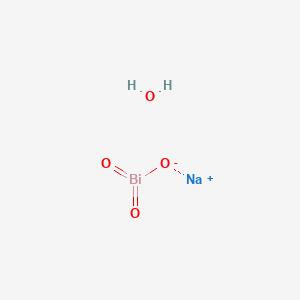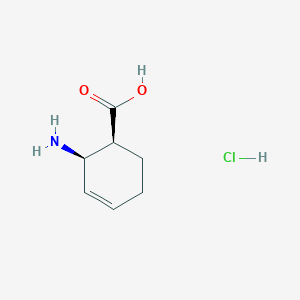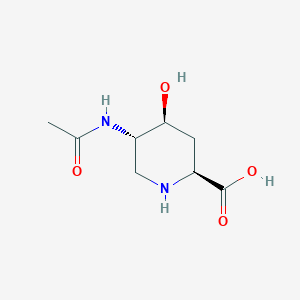
(2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid, also known as AHP, is a chiral amino acid that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. AHP is a derivative of L-iduronic acid, which is a component of the glycosaminoglycan heparin.
Wirkmechanismus
(2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid exerts its biological effects through the inhibition of enzymes involved in the coagulation cascade and the modulation of inflammatory signaling pathways. (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has been shown to inhibit the activity of thrombin, factor Xa, and factor XIIa, which are all key enzymes in the coagulation cascade. Additionally, (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of inflammatory responses.
Biochemische Und Physiologische Effekte
(2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the formation of blood clots and reduce inflammation. (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has also been shown to have anti-tumor properties and induce apoptosis in cancer cells. Additionally, (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid in lab experiments is its high purity and enantiomeric excess. This allows for accurate and reproducible results. However, one limitation of using (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid is its relatively high cost compared to other amino acids.
Zukünftige Richtungen
There are several future directions for research on (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid. One area of interest is the development of (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid-based therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid-based anticoagulants with improved safety profiles compared to current therapies. Additionally, further research is needed to fully understand the mechanism of action of (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid and its potential applications in the treatment of cancer and neurodegenerative diseases.
Conclusion:
In conclusion, (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid is a chiral amino acid with potential therapeutic properties. Its high purity and enantiomeric excess make it a valuable tool for scientific research. (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has been shown to have anti-inflammatory, anti-coagulant, and anti-cancer properties, and has potential applications in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid and its potential therapeutic applications.
Synthesemethoden
The synthesis of (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid involves the reaction of L-iduronic acid with acetic anhydride and hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then purified using column chromatography. This method yields (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid with high purity and enantiomeric excess.
Wissenschaftliche Forschungsanwendungen
(2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-coagulant, and anti-cancer properties. (2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid has also been investigated for its use as a chiral building block in the synthesis of pharmaceuticals and other biologically active molecules.
Eigenschaften
CAS-Nummer |
134258-23-4 |
|---|---|
Produktname |
(2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid |
Molekularformel |
C8H14N2O4 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
(2S,4S,5S)-5-acetamido-4-hydroxypiperidine-2-carboxylic acid |
InChI |
InChI=1S/C8H14N2O4/c1-4(11)10-6-3-9-5(8(13)14)2-7(6)12/h5-7,9,12H,2-3H2,1H3,(H,10,11)(H,13,14)/t5-,6-,7-/m0/s1 |
InChI-Schlüssel |
GUJHBRNJWPULMB-ACZMJKKPSA-N |
Isomerische SMILES |
CC(=O)N[C@H]1CN[C@@H](C[C@@H]1O)C(=O)O |
SMILES |
CC(=O)NC1CNC(CC1O)C(=O)O |
Kanonische SMILES |
CC(=O)NC1CNC(CC1O)C(=O)O |
Synonyme |
2-Piperidinecarboxylicacid,5-(acetylamino)-4-hydroxy-,[2S-(2alpha,4alpha,5beta)]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




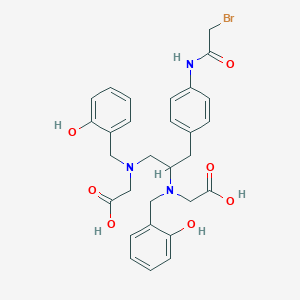

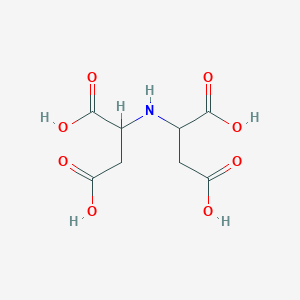
![3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B141610.png)



